REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:13][N:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1>>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:17]3[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH:16]=3)=[CH:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
|
[N+](=O)([O-])C1=CC=C2C=CNC2=C1
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
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CN1CCC(CC1)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
[N+](=O)([O-])C1=CC=C2C(=CNC2=C1)C=1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.57 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |